3-(1-Aminocyclohexyl)propanoic acid
Description
3-(1-Aminocyclohexyl)propanoic acid (CAS CID: 20155191) is a cyclohexane-derived amino acid with the molecular formula C₉H₁₇NO₂ (). Its structure features a cyclohexyl ring substituted with a primary amine group at the 1-position and a propanoic acid chain at the 3-position. The SMILES notation C1CCC(CC1)(CCC(=O)O)N highlights the spatial arrangement, while the InChIKey XEZIHBDQTJPSAA-UHFFFAOYSA-N provides a unique identifier for chemical databases. The compound’s primary amine and carboxylic acid groups confer both basic and acidic properties, influencing solubility and reactivity in biological and synthetic contexts.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
3-(1-aminocyclohexyl)propanoic acid |
InChI |
InChI=1S/C9H17NO2/c10-9(7-4-8(11)12)5-2-1-3-6-9/h1-7,10H2,(H,11,12) |
InChI Key |
XEZIHBDQTJPSAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CCC(=O)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclohexyl Propanoic Acid Derivatives with Oxygen-Containing Substituents
3-(1-Methyl-2-oxocyclohexyl)propanoic Acid (PubChem)
- Key Differences: Replaces the amino group with a methyl and ketone (2-oxo) group.
- Implications: The oxo group increases lipophilicity and reduces hydrogen-bonding capacity compared to the amino group. This may lower water solubility and alter metabolic stability ().
3-(2-Oxocyclohexyl)propanoic Acid (CAS 2275-26-5)
- Structure : Features a ketone at the 2-position of the cyclohexane ring.
- Properties: The absence of an amino group eliminates basicity, making it less reactive in nucleophilic reactions. Synthons like this are often used in ketone-mediated condensations ().
Cyclohexyl Propanoic Acid Derivatives with Heterocyclic Moieties
3-[(1-Cyclohexyl-1H-benzimidazol-2-yl)sulfanyl]propanoic Acid
- Structure : Integrates a benzimidazole ring via a sulfanyl (-S-) linker.
- The sulfanyl group may confer susceptibility to oxidative degradation ().
3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid (CAS 500026-39-1)
- Structure : Contains an oxadiazole ring linked to an ethoxyphenyl group.
- The ethoxy group increases steric bulk and lipophilicity ().
Amino-Substituted Propanoic Acid Derivatives
3-[Cyclohexyl(methyl)amino]propanoic Acid Hydrochloride (CAS 1797692-51-3)
- Key Differences: The amino group is methylated (tertiary amine), reducing basicity and hydrogen-bonding capacity.
- Implications : Lower solubility in aqueous media compared to the primary amine in the target compound. The hydrochloride salt improves stability and crystallinity ().
3-(N-(4-Sulfamoylphenyl)amino)propanoic Acid
- Structure : Substituted with a sulfamoylphenyl group.
- Properties: The sulfonamide group is strongly electron-withdrawing, increasing acidity (lower pKa) of the carboxylic acid.
Structural and Property Comparison Table
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